molecular formula C15H13ClF3N5O4 B2535111 Ethyl 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 321522-16-1

Ethyl 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No. B2535111
CAS RN: 321522-16-1
M. Wt: 419.75
InChI Key: HGHBIIWQWDTADB-UHFFFAOYSA-N
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Description

The compound , Ethyl 5-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, is a complex molecule that appears to be related to various research areas, including the synthesis of pyrazole derivatives, which are of interest due to their potential biological activities and applications in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions, including cross-coupling reactions, cyclization, and functional group transformations. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl pyrazoles, which can further undergo cyclization to form various condensed pyrazoles . Additionally, ethyl 3-amino-1H-pyrazole-4-carboxylate can be acetylated to yield N-acetylated derivatives, showcasing the versatility of pyrazole carboxylates in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as HPLC, X-ray crystallography, FT-IR, NMR, and MS. These methods provide detailed information about the molecular framework, including the position of protons in the ring and the nature of substituents . For example, the crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined by X-ray diffraction, revealing its monoclinic space group and other crystallographic parameters .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including selective hydrolysis, bromination, and condensation with amines, to yield a wide array of products with potential biological activities . For instance, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is synthesized through esterification and bromination and serves as an important intermediate for the insecticide chlorantraniliprole .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's stability, reactivity, and suitability for various applications. For example, the isomeric mixture of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2- and -3-carboxylates showed different stabilities towards alkaline hydrolysis, which was exploited for their separation and further synthesis of key intermediates .

Scientific Research Applications

Synthesis and Fluorescence Applications

This compound has been utilized in the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. A novel fluorescent molecule derived from it exhibited stronger fluorescence intensity than its methyl analogue, suggesting its potential as an attractive fluorophore for various applications due to its binding sites Yan‐Chao Wu et al., 2006.

Heterocyclic Compound Synthesis

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes cyclocondensation with 1,3-dicarbonyl compounds to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are precursors for various partially hydrogenated heterocycles, indicating the broad synthetic utility of this chemical class in producing new materials P. S. Lebedˈ et al., 2012.

Agricultural Chemistry

In agricultural chemistry, some derivatives have shown promising activity as potential inhibitors for monocotyledonous Echinochloa crus-galli L. Beauv, suggesting its application in developing new herbicides. These findings highlight the compound's potential in contributing to the design of novel agrochemicals Eglė Arbačiauskienė et al., 2011.

Pharmaceutical Research

In the pharmaceutical sector, novel pyrazole derivatives synthesized from this compound have been evaluated for their antimicrobial and anticancer activities. Some of these derivatives exhibited higher anticancer activity than the reference drug doxorubicin, opening new avenues for cancer treatment research H. Hafez et al., 2016.

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied further as a potential pharmaceutical compound .

properties

IUPAC Name

ethyl 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N5O4/c1-3-28-14(27)10-8-9(21-22-10)13(26)24(12(8)25)23(2)11-7(16)4-6(5-20-11)15(17,18)19/h4-5,8-9,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHBIIWQWDTADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)N(C)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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